E3 Ligase Ligand-Linker Conjugates 23 TFA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

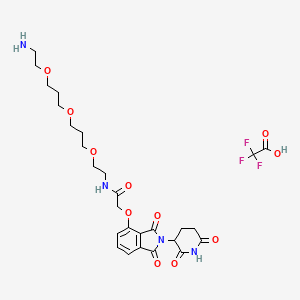

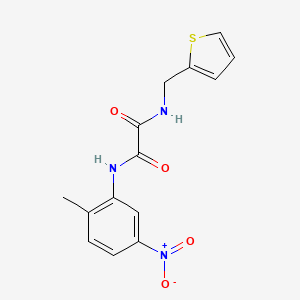

E3 Ligase Ligand-Linker Conjugates 23 (TFA) is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology .

Synthesis Analysis

The synthesis of E3 Ligase Ligand-Linker Conjugates 23 involves the combination of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The development of small-molecule E3 binders with favorable physicochemical profiles has aided the design of PROTACs .Molecular Structure Analysis

The molecular structure of E3 Ligase Ligand-Linker Conjugates 23 is complex, involving a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase .Chemical Reactions Analysis

E3 Ligase Ligand-Linker Conjugates 23 is part of a class of heterobifunctional compounds known as PROTACs. These compounds are involved in targeted protein degradation, a process that has proven its great therapeutic potential and usefulness as molecular biology tools .科学的研究の応用

- Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA is used as a synthetic E3 ligase ligand-linker conjugate in PROTAC technology. PROTACs are bifunctional molecules that recruit E3 ligases to degrade specific target proteins. By linking the Thalidomide-based cereblon ligand with a 3-unit PEG linker, this compound enables the efficient degradation of target proteins through induced proximity with ubiquitin ligases .

- Researchers have identified Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA as a covalent E3 ligase recruiter. When conjugated with the CDK9 inhibitor SNS-032, it potently degrades CDK9 in a ubiquitin-proteasome-dependent manner. This conjugate, known as “955,” exhibits greater potency against various tumor cells compared to SNS-032 alone .

- The compound’s role as an E3 ligase ligand-linker conjugate accelerates PROTAC discovery. Researchers use it to build PROTAC molecules, which can selectively degrade disease-associated proteins. By exploiting the ubiquitin-dependent proteolysis system, Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA contributes to drug development efforts .

- Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA has been investigated alongside other E3 ligase ligands. These studies aim to discover new ligands that can effectively recruit E3 ligases for targeted protein degradation. The compound’s potential extends beyond CDK9, making it relevant for broader E3 ligase-based approaches .

- The salt form of Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 TFA typically exhibits better water solubility and stability than the free form. This property enhances its suitability for biological studies and potential therapeutic applications .

Proteolysis Targeting Chimeras (PROTACs)

CDK9 Degradation

Drug Discovery and Development

Exploring Different E3 Ubiquitin Ligases

Enhancing Water Solubility and Stability

作用機序

Target of Action

The primary target of the compound E3 Ligase Ligand-Linker Conjugates 23 TFA, also known as Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 (TFA), is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .

Mode of Action

E3 Ligase Ligand-Linker Conjugates 23 TFA interacts with its targets by forming a ternary complex involving the target protein and the E3 ligase . This complex triggers the polyubiquitination of the target protein, marking it for subsequent degradation by the proteasome . The compound comprises a ligand tailored to bind the specific targeted protein connected to a recruiter molecule that engages with the E3 ligase .

Biochemical Pathways

The action of E3 Ligase Ligand-Linker Conjugates 23 TFA affects the ubiquitin-proteasome system (UPS), a crucial pathway for protein degradation . The UPS regulates degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer . The compound’s interaction with its targets leads to the degradation of disease-relevant proteins, which can have downstream effects on various biological processes and cellular responses .

Pharmacokinetics

It is noted that both the salt and free forms of a compound exhibit comparable biological activity . The salt form, Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2, usually boasts enhanced water solubility and stability .

Result of Action

The molecular and cellular effects of the action of E3 Ligase Ligand-Linker Conjugates 23 TFA involve the targeted degradation of disease-relevant proteins within the cellular machinery . This degradation is an emerging therapeutic strategy for a wide range of diseases, such as cancer, viral infections, and immune and neurodegenerative disorders .

将来の方向性

The field of E3 ligase ligand-linker conjugates, including E3 Ligase Ligand-Linker Conjugates 23, has grown substantially in recent years, mainly due to advancements in the discovery of non-peptidic E3 ligase ligands . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .

特性

IUPAC Name |

N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O9.C2HF3O2/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQMWZARPGGRIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35F3N4O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E3 Ligase Ligand-Linker Conjugates 23 TFA | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2626448.png)

![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2626456.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626458.png)

![[4-[(2,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2626459.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2626461.png)

![1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone](/img/structure/B2626464.png)